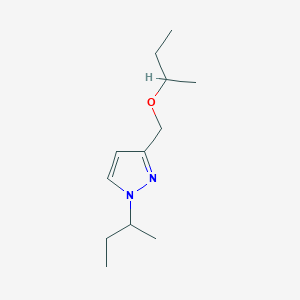
(4-Methylphenyl)sulfonylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)sulfonylmethanamine, also known as Methylsulfonylmethanamine or MSMA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a derivative of methamphetamine and has been found to exhibit a wide range of biochemical and physiological effects in laboratory experiments.
Mechanism of Action
The exact mechanism of action of MSMA is not fully understood, but it is believed to act through multiple pathways in the body. It has been found to inhibit the expression of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
MSMA has been found to exhibit a wide range of biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have antioxidant properties, which may help to protect against oxidative damage in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MSMA in laboratory experiments is its wide range of biochemical and physiological effects. It has been found to be effective in a variety of different models of disease and inflammation, making it a versatile tool for researchers. However, one of the limitations of using MSMA is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on MSMA. One area of interest is its potential use as a therapeutic agent for a variety of different conditions, including arthritis, cancer, and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying the mechanisms of inflammation and oxidative stress in the body. Further research is needed to fully understand the potential applications of MSMA in these and other areas.
Synthesis Methods
The synthesis of MSMA involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of extraction and distillation steps to obtain pure MSMA.
Scientific Research Applications
MSMA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biochemical and physiological effects in laboratory experiments, including anti-inflammatory, analgesic, and antioxidant properties.
properties
IUPAC Name |
(4-methylphenyl)sulfonylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAGCGZPSHHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2592438.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2592445.png)
![2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2592446.png)
![Ethyl 4-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2592447.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2592453.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2592455.png)

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2592458.png)
methanone](/img/structure/B2592459.png)